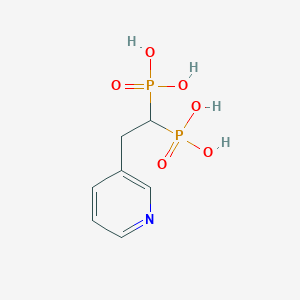
Ácido Desoxi Risedrónico
Descripción general
Descripción
Deoxy Risedronic Acid is a bisphosphonate compound primarily used in the treatment of bone diseases such as osteoporosis and Paget’s disease. It functions by inhibiting bone resorption, thereby increasing bone mineral density and reducing the risk of fractures. This compound is known for its high affinity for hydroxyapatite, a major component of bone, which allows it to effectively target and bind to bone tissue .
Aplicaciones Científicas De Investigación
Deoxy Risedronic Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of bisphosphonate chemistry and bone resorption mechanisms.
Biology: Research on Deoxy Risedronic Acid has provided insights into the cellular processes involved in bone metabolism.
Mecanismo De Acción
Target of Action
Deoxy Risedronic Acid, often used as its sodium salt risedronate sodium, is a bisphosphonate . The primary targets of Deoxy Risedronic Acid are bone hydroxyapatite and farnesyl pyrophosphate (FPP) synthase . These targets play a crucial role in bone metabolism and resorption.
Mode of Action
Deoxy Risedronic Acid binds to bone hydroxyapatite . Bone resorption causes local acidification, releasing Deoxy Risedronic Acid which is then taken into osteoclasts by fluid-phase endocytosis . Once inside the osteoclasts, Deoxy Risedronic Acid induces apoptosis through inhibition of farnesyl pyrophosphate synthase .
Biochemical Pathways
The primary biochemical pathway affected by Deoxy Risedronic Acid is the bone resorption pathway . By inhibiting farnesyl pyrophosphate synthase, Deoxy Risedronic Acid disrupts the mevalonate pathway, which is essential for the prenylation of small GTPases. These GTPases are necessary for osteoclast function, so their disruption leads to a decrease in bone resorption .
Pharmacokinetics
For risedronic acid, it is known that the bioavailability is approximately 063% . The elimination half-life is about 1.5 hours, and it is excreted via the kidneys and feces .
Result of Action
The molecular and cellular effects of Deoxy Risedronic Acid’s action primarily involve the inhibition of bone resorption caused by osteoclasts . This results in a decrease in bone turnover and an overall increase in bone mass, which can help in the treatment of diseases like osteoporosis and Paget’s disease .
Action Environment
The action, efficacy, and stability of Deoxy Risedronic Acid can be influenced by various environmental factors. For instance, the pH level of the local environment can affect the release of Deoxy Risedronic Acid from bone hydroxyapatite . Additionally, factors such as the patient’s diet, other medications, and overall health status can also impact the drug’s action and efficacy.
Análisis Bioquímico
Biochemical Properties
Deoxy Risedronic Acid is the deoxy analogue of pyridinyl biphosphonate bone resorption inhibitor Risedronic Acid . It can be conjugated to create fluorescent bisphosphonate probes to visualize osteoclast resorption in vitro .
Molecular Mechanism
Risedronic Acid, a related compound, binds to bone hydroxyapatite . Bone resorption causes local acidification, releasing Risedronic Acid which is then taken into osteoclasts by fluid-phase endocytosis . It’s plausible that Deoxy Risedronic Acid may have a similar mechanism of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Deoxy Risedronic Acid typically involves the reaction of 3-pyridylcarboxylic acid with phosphorus trichloride in methanesulfonic acid. This method is favored due to its efficiency and the high purity of the final product . Another approach involves the use of 4-dimethylaminopyridine as a catalyst, which allows the reaction to proceed under milder conditions and avoids the use of hazardous halogenating agents .
Industrial Production Methods: Industrial production of Deoxy Risedronic Acid often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Deoxy Risedronic Acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions are less common but can be achieved using reducing agents under controlled conditions.
Substitution: Deoxy Risedronic Acid can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives of Deoxy Risedronic Acid, while substitution reactions can produce a wide range of substituted bisphosphonates .
Comparación Con Compuestos Similares
- Alendronic Acid
- Ibandronic Acid
- Zoledronic Acid
Comparison: Deoxy Risedronic Acid is unique among bisphosphonates due to its specific binding affinity for hydroxyapatite and its potent antiresorptive effects. Compared to Alendronic Acid and Ibandronic Acid, Deoxy Risedronic Acid has a higher affinity for bone tissue and a longer duration of action. Zoledronic Acid, while also highly potent, is typically used in different clinical settings and has a different dosing regimen .
Propiedades
IUPAC Name |
(1-phosphono-2-pyridin-3-ylethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO6P2/c9-15(10,11)7(16(12,13)14)4-6-2-1-3-8-5-6/h1-3,5,7H,4H2,(H2,9,10,11)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMOFWIRXNQJET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226653 | |
| Record name | Deoxy risedronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75755-10-1 | |
| Record name | Deoxy risedronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075755101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deoxy risedronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEOXY RISEDRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU59Z0XVL4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


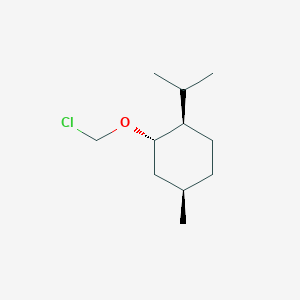

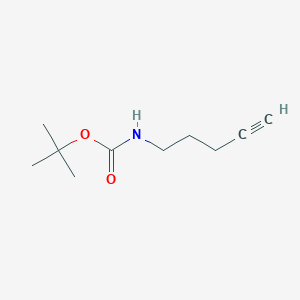
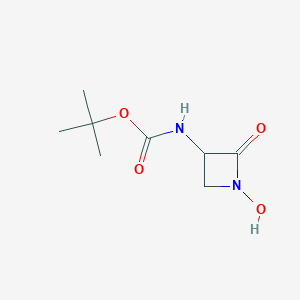
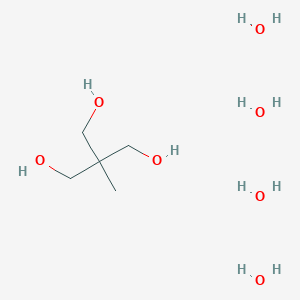


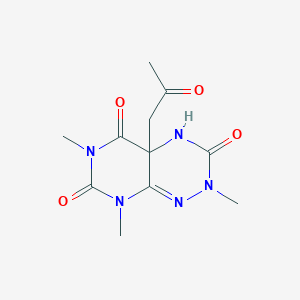

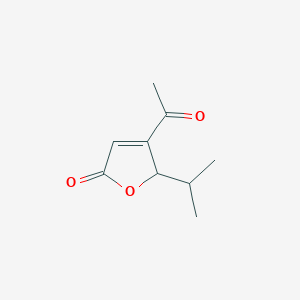


![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B128562.png)

